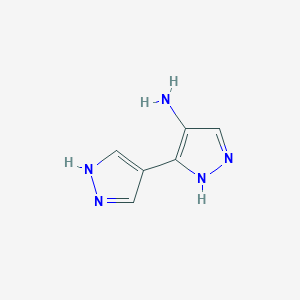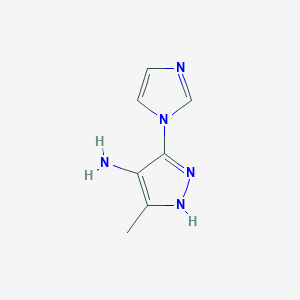
2-Fluor-4-(Trifluormethyl)pyridin-3-carbonsäure
Übersicht
Beschreibung
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of pyridine, which is a monocarboxylic compound . It is also known as 4-(Trifluoromethyl)nicotinic acid . It has the empirical formula C7H3F4NO2 and a molecular weight of 209.10 .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid can be represented by the SMILES stringOC(=O)c1c(F)nccc1C(F)(F)F . The InChI key for this compound is UTAQOVYPSZIDTK-UHFFFAOYSA-N . Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .Physical and Chemical Properties Analysis
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is a solid substance . Its melting point is between 95-100 °C .Wissenschaftliche Forschungsanwendungen
Aminierungsreaktionen
2-Fluor-4-(Trifluormethyl)pyridin-3-carbonsäure wird als Reaktant bei der Herstellung von Aminopyridinen durch Aminierungsreaktionen verwendet. Dieser Prozess ist entscheidend für die Herstellung von Verbindungen, die verschiedene Funktionen erfüllen können, z. B. in Pharmazeutika und Agrochemikalien .
Katalytischer Ligand in der organischen Synthese
Diese Verbindung wirkt als katalytischer Ligand für die regioselektive Herstellung von Tetramethylbiphenylen durch aerobe oxidative Kupplung von Xylol, katalysiert durch Palladium. Diese Anwendung ist signifikant bei der Synthese komplexer organischer Moleküle .
Agrochemische Industrie
Trifluormethylpyridin-Derivate, einschließlich this compound, werden in der Agrochemie eingesetzt, hauptsächlich zum Schutz von Feldfrüchten vor Schädlingen. Sie spielen eine wichtige Rolle bei der Entwicklung von Pestiziden und Herbiziden .
Pharmazeutische Industrie
Die Derivate der Verbindung werden auch in der pharmazeutischen Industrie eingesetzt, obwohl die spezifischen Anwendungen in den Suchergebnissen nicht detailliert beschrieben werden. Es ist jedoch üblich, dass solche Verbindungen Zwischenprodukte in der Arzneimittelsynthese sind oder die Eigenschaften von Pharmazeutika verbessern .
Synthese von Pflanzenschutzmitteln
Unter seinen Derivaten wird 2,3-Dichlor-5-(Trifluormethyl)-pyridin als chemisches Zwischenprodukt zur Synthese mehrerer Pflanzenschutzmittel verwendet. Dies unterstreicht seine Bedeutung bei der Herstellung effektiver Agrochemikalien .
Materialsynthese
In der Materialwissenschaft werden Ausgangsmaterialien wie 2-Chlor-3-Fluor-4-(Trifluormethyl)pyridin verwendet, um andere Trifluormethylgruppen enthaltende Verbindungen zu synthetisieren, die verschiedene Anwendungen haben können, die von Pharmazeutika bis hin zu fortschrittlichen Materialien reichen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known to be a reactant in the preparation of aminopyridines .
Mode of Action
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid interacts with its targets through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
Its role in the preparation of aminopyridines and as a catalytic ligand suggests it may influence pathways related to these compounds .
Result of Action
Its role in the synthesis of aminopyridines and as a catalytic ligand in the preparation of tetramethylbiphenyls suggests it may have significant effects in these contexts .
Biochemische Analyse
Biochemical Properties
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The interactions of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid with these biomolecules are primarily mediated through its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins and enzymes.
Cellular Effects
The effects of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA . This inhibition disrupts bacterial DNA replication and transcription, leading to cell death. Additionally, 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through its fluorine atoms. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. For example, the binding of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid to DNA gyrase and topoisomerase IV results in the inhibition of these enzymes, thereby preventing bacterial DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 95-100°C . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid may undergo degradation, leading to the formation of degradation products that can have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, such as irritation of the respiratory system, skin, and eyes . In animal studies, threshold effects have been observed, where the compound’s efficacy in inhibiting bacterial growth increases with dosage up to a certain point, beyond which additional increases in dosage do not result in further enhancement of its antibacterial activity. High doses of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid can also lead to systemic toxicity, affecting multiple organs and tissues.
Metabolic Pathways
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidative and reductive pathways, leading to the formation of metabolites that can have different biochemical properties. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, converting it into hydroxylated and carboxylated derivatives . These metabolites can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic pathways of this compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix.
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of fluorine atoms in its structure can facilitate its localization to hydrophobic regions within the cell, such as lipid membranes and protein binding sites . Additionally, 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid can undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its subcellular localization and activity. The precise localization of this compound within the cell can determine its interactions with specific biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMDMDQUVWALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651276 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040681-74-0 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)

![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)

![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)



![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385180.png)
![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)


![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
